- C-H chlorination of (hetero)anilines via photo/organo co-catalysisOrganic & Biomolecular Chemistry, 2022, 20(26), 5319-5324,
Cas no 95-69-2 (4-Chloro-2-methylaniline)

4-Chloro-2-methylaniline structure
Nome del prodotto:4-Chloro-2-methylaniline
4-Chloro-2-methylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Chloro-2-methylaniline
- 4-Chloro-o-Toluidine
- fast red TR base
- 2-Amino-5-chlorotoluene
- 2-AMINO-5-CHLORTOLUENE
- 2-methyl-4-chloroaniline
- 1-AMINO-4-CHLORO-6-METHYLBENZENE
- 4-Chloro-6-methylaniline
- 4-CHLORO-O-METHYLANILINE
- 4-chloro-2-methylbenzenamine
- 1-amino-2-methyl-4-chlorobenzene
- 2-methyl-4-chloro-aniline
- 4-CHLOR-2-METHYLANILIN
- 5-chloro-2-amino-toluene
- BENZENAMINE,4-CHLORO-2-METHYL-
- Deval Red TR
- devalredk
- Fast Red TR
- fastredtr11
- Ipsilon
- N-(4-chloro-2-methylphenyl)picolinamide
- p-chloro-o-methylaniline
- RED TR BASE
- redbasentr
- 5-Chloro-2-aminotoluene
- azoene fast red tr base
- Benzenamine, 4-chloro-2-methyl-
- p-Chloro-o-toluidine
- Kambamine Red TR
- 4-Chloro-2-toluidine
- Deval Red K
- Red Base NTR
- Red Base Ciba IX
- Red Base Irga IX
- Kako Red TR Base
- Fast Red Base TR
- o-Toluidine, 4-chloro-
- Daito Red Base TR
- Fast Red Tr11
- Fast Red TRO Base
- Mitsui Red TR Base
- Fast Red 5CT Base
- 4-Chloro-2-methylbenzenamine (ACI)
- o-Toluidine, 4-chloro- (8CI)
- (4-Chloro-2-methylphenyl)amine
- 2-Methyl-4-chlorobenzenamine
- 3-Chloro-6-aminotoluene
- Fast Red TR-T Base
- NSC 4979
- Sanyo Fast Red TR Base
- 4-Chloro-2-methylaniline,98%
-
- MDL: MFCD00007842
- Inchi: 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
- Chiave InChI: CXNVOWPRHWWCQR-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C)C(N)=CC=1
- BRN: 878505
Proprietà calcolate
- Massa esatta: 141.03500
- Massa monoisotopica: 141.035
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 94.9
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 26
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Flake liquido da cristallino a marrone.
- Densità: 1.19 g/mL at 25 °C(lit.)
- Punto di fusione: 24-27 °C (lit.)
- Punto di ebollizione: 241 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 255,2 ° f
Celsius: 124 ° c - Indice di rifrazione: n20/D 1.583(lit.)
- PSA: 26.02000
- LogP: 2.81180
- FEMA: 3596
- Solubilità: Non determinato
- Pressione di vapore: 0.0±0.5 mmHg at 25°C
4-Chloro-2-methylaniline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H301,H311,H331,H341,H350,H410
- Dichiarazione di avvertimento: P201,P261,P273,P280,P301+P310,P311
- Numero di trasporto dei materiali pericolosi:UN 2239 6.1/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 45-23/24/25-50/53-68
- Istruzioni di sicurezza: S53-S45-S60-S61
- CODICI DEL MARCHIO F FLUKA:8-10
- RTECS:XU5000000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1
- Frasi di rischio:R23/24/25; R45; R50/53; R68
- PackingGroup:III
- Termine di sicurezza:6.1(b)
- Gruppo di imballaggio:III
- Condizioni di conservazione:Store at room temperature
4-Chloro-2-methylaniline Dati doganali
- CODICE SA:2921430090
- Dati doganali:
Codice doganale cinese:
2921430090Panoramica:
2921430090 Toluidina e suoi derivati e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, documento di prova e numero di origine(esempio Certificato di origine allegato, originario dell'Unione europea
Riassunto:
SA:2921430090 toluidine e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
4-Chloro-2-methylaniline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423689635-100g |
4-Chloro-2-methylaniline |
95-69-2 | 96%(GC) | 100g |
¥ 611.8 | 2024-07-20 | |
abcr | AB251468-100 g |
4-Chloro-2-methylaniline, 95%; . |
95-69-2 | 95% | 100g |
€126.60 | 2023-05-20 | |
Cooke Chemical | A2351612-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
RMB 960.00 | 2025-02-21 | |
Enamine | EN300-19546-5.0g |
4-chloro-2-methylaniline |
95-69-2 | 97% | 5.0g |
$29.0 | 2023-07-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-25g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 25g |
¥99.00 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-5g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 5g |
¥31.00 | 2022-09-02 | |
Life Chemicals | F1995-0194-5g |
4-Chloro-2-methylaniline |
95-69-2 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
¥1186 | 2024-07-19 | |
Apollo Scientific | OR17861-250g |
4-Chloro-2-methylaniline |
95-69-2 | 250g |
£72.00 | 2025-02-19 | ||
TRC | C349800-25g |
4-Chloro-2-methylaniline |
95-69-2 | 25g |
$ 80.00 | 2022-04-01 |
4-Chloro-2-methylaniline Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide , 2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ; 1 min, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Chloramine-T Solvents: Ethanol , Water ; 35 °C
Riferimento
- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures.IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K
Riferimento
- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal OxidesCatalysis Letters, 2010, 137(3-4), 190-201,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K
Riferimento
- Functionalized SBA-15 and its Catalytic Applications in Selective Organic TransformationsCatalysis Surveys from Asia, 2008, 12(2), 114-130,
Synthetic Routes 5
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Cadmium iodide Solvents: Tetrahydrofuran ; 10 °C; 10 min, 10 °C; 10 °C → rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Riferimento
- Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximesJournal of the Iranian Chemical Society, 2021, 18(11), 3119-3125,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid , [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ; 4 h, rt
Riferimento
- Metal-Free Direct Transformation of Aryl Boronic Acid to Primary AminesEuropean Journal of Organic Chemistry, 2022, 2022(27),,
Synthetic Routes 8
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
Riferimento
- One-pot chemoselective reductive alkylation of nitroarenes: a new general method of synthesis of alkylanilinesTetrahedron, 1987, 43(18), 4221-6,
Synthetic Routes 9
Condizioni di reazione
1.1 Catalysts: Dicobalt octacarbonyl Solvents: Water ; 4 h, rt
Riferimento
- Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous mediaChemistry Letters, 2005, 34(3), 340-341,
Synthetic Routes 10
Condizioni di reazione
Riferimento
- Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic aminesJournal of the American Chemical Society, 1974, 96(17), 5487-95,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (starch-capped with nickel) , Nickel (starch-capped with iron oxide) Solvents: Water ; 50 min, rt
Riferimento
- Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromaticsCatalysis Science & Technology, 2015, 5(1), 286-295,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ; 2.1 h, rt → 90 °C; 90 °C → rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
Riferimento
- Nitroarene reduction using Raney nickel alloy with ammonium chloride in waterCanadian Journal of Chemistry, 2003, 81(3), 197-198,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: CuPd (graphene supported) Solvents: Ethanol , Water ; 10 min, 0 °C; 1.5 h, 50 °C
Riferimento
- PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenesTetrahedron, 2014, 70(36), 6100-6105,
Synthetic Routes 14
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Riferimento
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structureJournal of Chemical Sciences (Berlin, 2022, 134(4),,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ; 6 h, reflux
Riferimento
- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocyclesSynthetic Communications, 2018, 48(20), 2708-2714,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Cesium carbonate , O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ; 24 h, 25 °C
Riferimento
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional TheoryJournal of the American Chemical Society, 2012, 134(44), 18253-18256,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Nitric acid Catalysts: Acetic anhydride Solvents: Water ; 10 °C; 0.5 h, 10 °C
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
Riferimento
- Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotolueneHuaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274,
Synthetic Routes 19
Condizioni di reazione
Riferimento
- Stereoselectivity in central analgesic action of tocainide and its analogsChirality, 1993, 5(3), 135-42,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] , (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ; 2 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffoldsNature Chemistry, 2017, 9(7), 681-688,
Synthetic Routes 21
Condizioni di reazione
1.1 Reagents: Cupric chloride Catalysts: 2,6-Di-tert-butyl-4-methylphenol Solvents: Acetonitrile ; 2 h, rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
Riferimento
- Para-Selective Halogenation of Nitrosoarenes with Copper(II) HalidesOrganic Letters, 2015, 17(24), 6210-6213,
Synthetic Routes 22
Condizioni di reazione
Riferimento
- Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in waterCanadian Journal of Chemistry, 1996, 74(7), 1321-1328,
Synthetic Routes 23
Condizioni di reazione
Riferimento
- A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesisJournal of the Chemical Society of Pakistan, 1981, 3(1), 31-3,
Synthetic Routes 24
Condizioni di reazione
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ; 4 h, 40 °C
Riferimento
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquidsBeilstein Journal of Organic Chemistry, 2012, 8, 744-748,
Synthetic Routes 25
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Riferimento
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenesSustainable Chemistry and Pharmacy, 2022, 29,,
Synthetic Routes 26
Condizioni di reazione
1.1 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperatureSynthetic Communications, 2021, 51(14), 2077-2087,
Synthetic Routes 27
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Riferimento
- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activityPharma Chemica, 2014, 6(6), 411-417,
4-Chloro-2-methylaniline Raw materials
- 1-azido-4-chloro-2-methylbenzene
- N-(o-Tolyl)hydroxylamine
- 2-Nitrosotoluene
- Methylmagnesium Chloride (3M in THF)
- Magnesium(1+), bromo-
- 5-Chloro-2-nitrotoluene
- (4-chloro-2-methylphenyl)boronic acid
- o-Methylacetanilide
- 4-Chloro-2-methylphenylmagnesium bromide
4-Chloro-2-methylaniline Preparation Products
4-Chloro-2-methylaniline Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:95-69-2)4-Chloro-2-methylaniline
Numero d'ordine:sfd22015
Stato delle scorte:in Stock
Quantità:200KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:39
Prezzo ($):discuss personally
4-Chloro-2-methylaniline Letteratura correlata
-
1. Living in the salt-cocrystal continuum: indecisive organic complexes with thermochromic behaviourCharlotte L. Jones,Jonathan M. Skelton,Stephen C. Parker,Paul R. Raithby,Aron Walsh,Chick C. Wilson,Lynne H. Thomas CrystEngComm 2019 21 1626
-
Qianqian Lu,Xinxin Xu,Lingling Guo,Shanshan Song,Liqiang Liu,Yingyue Zhu,Hua Kuang,Chuanlai Xu,Liguang Xu Analyst 2023 148 780
-
4. 573. New NN′-disubstituted thioureas and ureas of biological interestNg. Ph. Buu-Ho?,Ng. D. Xuong,V. T. Suu J. Chem. Soc. 1958 2815
-
5. 369. Decomposition reactions of the aromatic diazo-compounds. Part VIII. The diazocyanidesOliver Stephenson,William A. Waters J. Chem. Soc. 1939 1796
Categorie correlate
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- Pesticidi Chimici Ingredienti attivi dei pesticidi Sostanze di riferimento
- Solventi e chimici organici Composti organici Ammine/Solfonamidi
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Fornitori consigliati
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(CAS:95-69-2)4-Chloro-2-methylaniline

Purezza:95%+
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(CAS:95-69-2)4-Chloro-2-methylaniline

Purezza:99%
Quantità:500g
Prezzo ($):271.0